molecular formula C11H17NO2 B12964781 (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol

(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol

Cat. No.: B12964781
M. Wt: 195.26 g/mol
InChI Key: DBNCGOLNYFODOM-NSHDSACASA-N
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Description

(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol is a chiral amino alcohol featuring a benzyloxymethyl group at the second carbon and an amino group at the third carbon of a propanol backbone. Such compounds are often intermediates in pharmaceuticals or ligands for asymmetric catalysis.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol

InChI

InChI=1S/C11H17NO2/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m0/s1

InChI Key

DBNCGOLNYFODOM-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CN)CO

Canonical SMILES

C1=CC=C(C=C1)COCC(CN)CO

Origin of Product

United States

Preparation Methods

Lipase-Catalyzed Enantioselective Hydrolysis (Key Step)

  • Starting Material: 2-(hydroxymethyl)-1,3-propanediol
  • Process: Enzymatic hydrolysis using lipase selectively hydrolyzes one enantiomer of a diester intermediate, enriching the desired (S)-enantiomer.
  • Advantages: High enantioselectivity, mild reaction conditions, environmentally friendly.
  • Scale: Successfully scaled to pilot-plant level producing over 20 kg batches reproducibly.

Introduction of Benzyloxy Group

  • Method: Alkylation of the hydroxyl group with benzyl halides (e.g., benzyl bromide) under basic conditions to form the benzyloxy ether.
  • Conditions: Typically performed in polar aprotic solvents with bases such as sodium hydride or potassium carbonate.
  • Outcome: Formation of the benzyloxy methyl substituent at the 2-position.

Amino Group Protection and Deprotection

  • Protection: Amino group is often protected using groups like Fmoc (9-fluorenylmethyloxycarbonyl) to prevent side reactions during synthesis.
  • Deprotection: Final step involves removal of the protecting group under mild acidic or basic conditions to yield the free amine.
  • Salt Formation: The free amine is converted to the hydrochloride salt to improve stability and crystallinity.

Purification Techniques

  • Crystallization: Used to purify the hydrochloride salt form.
  • Chromatography: Employed when higher purity is required, especially in research-scale synthesis.
  • Continuous Flow Reactors: Some industrial processes utilize continuous flow to enhance control over reaction parameters and improve yield and purity.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Enantioselective hydrolysis Lipase enzyme, aqueous buffer, mild temp. High enantioselectivity, scalable
Benzyloxy group introduction Benzyl bromide, NaH or K2CO3, DMF or THF Etherification under basic conditions
Amino group protection Fmoc-Cl or other protecting groups Prevents side reactions
Amino group deprotection Mild acid/base (e.g., piperidine for Fmoc) Yields free amine
Salt formation HCl gas or HCl solution Produces stable hydrochloride salt
Purification Crystallization, chromatography Ensures high purity

Research Findings and Industrial Relevance

  • The lipase-catalyzed enantioselective hydrolysis is a breakthrough enabling practical and scalable synthesis with high enantiomeric excess (>99% ee).
  • The telescoped process combining multiple steps without intermediate purification reduces time and cost.
  • Continuous flow synthesis methods have been developed to improve reproducibility and safety in large-scale production.
  • The compound’s versatility in further chemical transformations (oxidation, reduction, substitution) makes it a valuable intermediate in medicinal chemistry.

Comparative Data Table of Preparation Methods

Method Scale Enantioselectivity Yield (%) Key Advantages Limitations
Lipase-catalyzed hydrolysis Pilot-plant (kg) >99% ee ~85-90 Mild, green, scalable Requires enzyme optimization
Chemical asymmetric synthesis Lab scale Moderate to high 70-80 Direct asymmetric induction Often costly catalysts
Protection/deprotection route Lab to industrial N/A 75-85 Protects functional groups Additional steps increase time
Continuous flow synthesis Industrial >99% ee 90+ High control, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different amines or alcohols.

Scientific Research Applications

Organic Synthesis

Chiral Building Block
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol is primarily utilized as a chiral building block in the synthesis of optically active compounds. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound can be synthesized through reductive amination techniques, allowing for the creation of derivatives with specific stereochemical configurations.

Case Study: Synthesis of H3 Receptor Antagonists
In research focused on histamine H3 receptor antagonists, this compound was employed to create new pharmacologically active compounds. These compounds demonstrated significant binding affinities in competition assays, highlighting the utility of this amino alcohol in drug development .

Pharmaceutical Applications

Neuropharmacology
The compound has been investigated for its potential role in inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The physicochemical properties of this compound, including its log P values, suggest a favorable profile for central nervous system penetration.

Case Study: Development of Antidiabetic Agents
Recent studies have explored the use of this compound in developing agents targeting growth differentiation factor 15 (GDF15) for obesity and type 2 diabetes treatment. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological investigations .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a precursor in synthesizing functional polymers. Its hydroxyl group can participate in polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems or biocompatible materials .

Biochemical Assays

Ligand Interaction Studies
The compound serves as a ligand in biochemical assays, interacting with enzymes and receptors to modulate their activity. Its dual functional groups allow it to act as a versatile probe for studying enzyme kinetics and receptor-ligand interactions.

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Organic SynthesisChiral building block for optically active compoundsSynthesis of H3 receptor antagonists
Pharmaceutical ResearchInhibition of acetylcholinesterase; potential neuropharmacological usesDevelopment of antidiabetic agents targeting GDF15
Material SciencePrecursor for functional polymersDrug delivery systems and biocompatible materials
Biochemical AssaysLigand interactions in enzyme activity modulationStudies on enzyme kinetics and receptor interactions

Mechanism of Action

The mechanism of action of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, participating in catalytic reactions. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol and Analogs

Compound Name Substituents Key Functional Groups Biological/Industrial Relevance
This compound Benzyloxymethyl (C2), amino (C3) Amino alcohol, benzyl ether Potential pharmaceutical intermediate
(S)-2-amino-3-(benzyloxy)propan-1-ol Benzyloxy (C3), amino (C2) Amino alcohol, benzyl ether Lipidated glycotherapeutic synthesis
(S)-2-Amino-3-phenylpropan-1-ol Phenyl (C3), amino (C2) Amino alcohol, aromatic ring Antidepressant intermediate
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene (C1), methylamino (C3) Amino alcohol, heterocyclic ring R-Duloxetine precursor
(S,Z)-1-Chloro-3-[(3,4,5-TMB)amino]propan-2-ol Chloro (C1), Schiff base (C3), 3,4,5-trimethoxybenzylidene Halo-alcohol, imine linkage Antimicrobial/anticancer candidate
Key Observations:
  • Substituent Position and Bioactivity: The position of the benzyloxy group (C2 vs. C3) significantly alters molecular polarity and receptor binding. For example, (S)-2-amino-3-(benzyloxy)propan-1-ol is used in lipidated glycotherapeutics due to its amphiphilic nature, whereas the phenyl-substituted analog is hydrophobic, favoring CNS penetration.
  • Heterocyclic vs. Aromatic Groups: Replacing benzyloxy with thiophene (as in ) introduces sulfur-based electronic effects, enhancing interactions with enzymes like monoamine oxidases.
  • Functional Group Diversity : The chloro-Schiff base derivative exhibits spasmolytic and antimicrobial activity, highlighting the role of imine linkages in metal chelation and redox modulation.
Mechanistic Highlights:
  • Antidepressant Precursors : The thiophene-containing analog leverages aromatic stacking with neurotransmitter transporters, enhancing binding affinity.
  • Antimicrobial Activity : Schiff base derivatives disrupt bacterial membranes via imine-mediated proton shuttling.

Biological Activity

(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol, a chiral compound with the molecular formula C_{12}H_{17}NO_2 and a molar mass of approximately 231.72 g/mol, has garnered attention for its potential biological activities. The compound features an amino group, a hydroxyl group, and a benzyloxy substituent, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, interaction mechanisms, and potential applications in medicinal chemistry.

Structural Characteristics

The structural features of this compound are pivotal in determining its biological activity. The presence of a chiral center allows for specific interactions with biological targets, which can significantly influence pharmacological effects.

Structural Feature Description
Amino Group Contributes to basicity and potential interactions with enzymes.
Hydroxyl Group Enhances solubility and may participate in hydrogen bonding.
Benzyloxy Substituent Provides lipophilicity, facilitating membrane penetration.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promise as an antibacterial agent against various Gram-positive bacteria. The minimal inhibitory concentration (MIC) values reported indicate effective antibacterial activity:

  • Staphylococcus aureus : MIC values ranging from 5 to 10 µg/mL.
  • Bacillus subtilis : MIC values below 10 µg/mL.

These findings suggest that the compound may act as a bactericidal agent rather than merely bacteriostatic, as indicated by similar MIC and minimal bactericidal concentrations (MBC) .

Case Study: Structure-Activity Relationship

A study focusing on the structure-activity relationship (SAR) of O-benzyl derivatives highlighted that modifications to the benzyloxy group can significantly alter antibacterial efficacy. For instance:

  • Compounds with additional functional groups exhibited enhanced activity against Gram-positive bacteria.
  • The introduction of imidazole substituents diminished activity against certain strains, indicating that specific structural configurations are crucial for optimal biological performance .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may inhibit key bacterial enzymes involved in cell wall synthesis or protein synthesis pathways. Molecular docking studies have indicated potential binding sites on bacterial proteins such as FtsZ and FabI, which are critical for bacterial cell division and fatty acid biosynthesis respectively .

Applications in Drug Development

Given its biological activity, this compound presents potential applications in drug development:

  • Antibacterial Agents : Its efficacy against resistant strains of bacteria makes it a candidate for new antibiotic formulations.
  • Pharmacological Research : Further exploration into its interactions with various biological pathways could lead to novel therapeutic agents targeting specific diseases.

Future Directions

Research is ongoing to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:

  • In vivo efficacy
  • Toxicological assessments
  • Development of analogs with improved potency and selectivity

are essential for advancing this compound towards clinical applications.

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